![molecular formula C10H16N2O B15272252 1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)
1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group and a 2-methylpropyl group attached to the pyrazole ring, along with an ethanone group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(2-methylpropyl)-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols to form substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one: Similar structure but with the ethanone group at position 4.
1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one: Similar structure but with the ethanone group at position 3.
1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-2-yl]ethan-1-one: Similar structure but with the ethanone group at position 2.
Uniqueness
1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethanone group on the pyrazole ring can affect the compound’s ability to interact with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-6-10(8(3)13)12(4)11-9/h6-7H,5H2,1-4H3 |
Clé InChI |
SCYCLHQPUFTBAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN(C(=C1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)

amine](/img/structure/B15272182.png)
![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
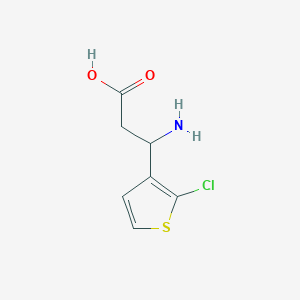
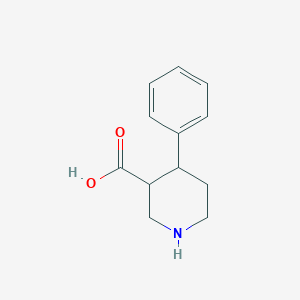
![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
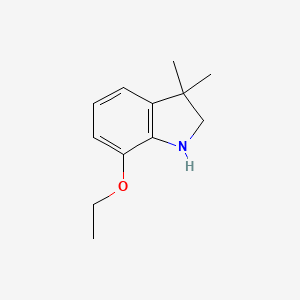
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)

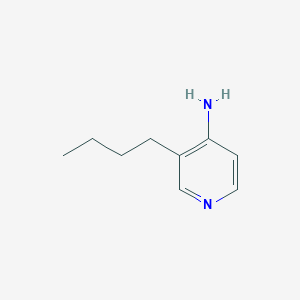
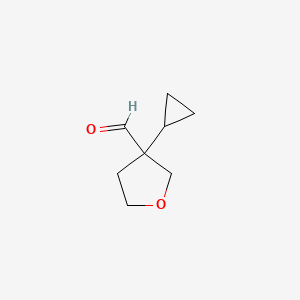
![(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B15272249.png)
